2-oxo-4-phenyl-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate

DPP4 inhibition diabetes research coumarin pharmacology

2-Oxo-4-phenyl-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate (CHEMBL1819090) is a synthetic 4-phenylcoumarin derivative bearing a Boc-protected γ-aminobutanoate ester at the 7-position. The compound belongs to the broader class of coumarin-based bioactive small molecules characterized by a 2-oxo-2H-chromene core.

Molecular Formula C24H25NO6
Molecular Weight 423.5 g/mol
Cat. No. B12186739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-oxo-4-phenyl-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate
Molecular FormulaC24H25NO6
Molecular Weight423.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3
InChIInChI=1S/C24H25NO6/c1-24(2,3)31-23(28)25-13-7-10-21(26)29-17-11-12-18-19(16-8-5-4-6-9-16)15-22(27)30-20(18)14-17/h4-6,8-9,11-12,14-15H,7,10,13H2,1-3H3,(H,25,28)
InChIKeyGAPKJDLMDLXBDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-4-phenyl-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate: A Dual-Activity Coumarin Scaffold for DPP4 and NAAA Research


2-Oxo-4-phenyl-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate (CHEMBL1819090) is a synthetic 4-phenylcoumarin derivative bearing a Boc-protected γ-aminobutanoate ester at the 7-position. The compound belongs to the broader class of coumarin-based bioactive small molecules characterized by a 2-oxo-2H-chromene core [1]. BindingDB entries curated by ChEMBL document its potent inhibition of dipeptidyl peptidase 4 (DPP4; IC50 1.10 nM, human plasma) and moderate inhibition of N-acylethanolamine acid amidase (NAAA; IC50 160 nM, HEK293 cells), establishing it as a dual-target probe within a single scaffold [2][3].

Why 2-Oxo-4-phenyl-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate Cannot Be Replaced by Generic Coumarin Analogs


Generic coumarin substitution fails because small structural variations at the 7-position of the 4-phenylcoumarin core produce orders-of-magnitude differences in target engagement and selectivity. A structurally distinct coumarin sulfonamide analog (6i) requires 10.98 µM to inhibit DPP4—nearly 10,000-fold weaker than this compound's 1.10 nM potency [1]. Conversely, the closely related Boc-protected analog CHEMBL1819092, differing only in the core heterocycle, loses approximately 900-fold DPP4 potency (IC50 1,000 nM) [2]. The Boc-aminobutanoate ester group and 4-phenyl substitution jointly define a unique selectivity signature: DPP4 inhibition at 1.10 nM, DPP2 >50,000 nM, and CYP2D6 38,000 nM, yielding a DPP4/DPP2 selectivity window exceeding 45,000-fold [3]. NAAA inhibition (IC50 160 nM) further differentiates this compound, as many coumarin congeners show no NAAA activity [4]. Such multi-dimensional activity profiles cannot be inferred from structural similarity alone, making empirical procurement essential.

Quantitative Differentiation Evidence for 2-Oxo-4-phenyl-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate Against Closest Analogs


DPP4 Inhibitory Potency: Sub-Nanomolar Activity vs. Sitagliptin and Coumarin-Based Comparators

This compound inhibits human DPP4 with an IC50 of 1.10 nM in human plasma using the glycyl-L-proline 4-methylcoumaryl-7-amide fluorogenic substrate assay [1]. By comparison, the clinically approved DPP4 inhibitor sitagliptin exhibits an IC50 of 18 nM (0.018 µM) under comparable enzyme assay conditions , making this compound approximately 16-fold more potent in vitro. A representative coumarin-based sulfonamide DPP4 inhibitor (compound 6i) shows an IC50 of 10,980 nM (10.98 µM) in the equivalent DPP4 enzyme assay—approximately 9,980-fold weaker [2]. The structurally related analog CHEMBL1819092, where the coumarin core is replaced by a pyrrolopyrimidinedione scaffold, displays an IC50 of 1,000 nM against DPP4 in human plasma, a 909-fold loss in potency [3].

DPP4 inhibition diabetes research coumarin pharmacology

DPP4 Selectivity Profile: >45,000-Fold Window Over DPP2 and CYP2D6

This compound demonstrates pronounced selectivity for DPP4 over the related dipeptidyl peptidase DPP2, with an IC50 >50,000 nM versus 1.10 nM for DPP4, yielding a selectivity ratio >45,000-fold [1]. Against the hepatic metabolizing enzyme CYP2D6, the IC50 is 38,000 nM, corresponding to a >34,000-fold selectivity margin [1]. In contrast, the clinically approved DPP4 inhibitor sitagliptin achieves a 2,600-fold margin against DPP8 and DPP9 (IC50 48 µM for DPP8) . Anagliptin, another marketed DPP4 inhibitor, shows a substantially narrower selectivity window of approximately 18-fold against DPP8 (IC50 68 nM) and 16-fold against DPP9 (IC50 60 nM) relative to its DPP4 IC50 of 3.8 nM [2].

DPP4 selectivity off-target profiling serine protease selectivity

NAAA Inhibitory Activity: A Distinct Secondary Pharmacology Not Shared by Typical DPP4 Inhibitors

This compound inhibits recombinant human NAAA expressed in HEK293 cells with an IC50 of 160 nM, as measured by UPLC/MS analysis following a 30-minute incubation [1]. By comparison, the optimized NAAA inhibitor ARN077 (NAAA-IN-1) achieves an IC50 of 7 nM against human NAAA [2], while this compound's DPP4 potency (1.10 nM) far exceeds its NAAA activity. Notably, sitagliptin and anagliptin—widely used DPP4 inhibitors—have no reported NAAA inhibitory activity, as NAAA is a cysteine hydrolase of the choloylglycine hydrolase family structurally and mechanistically distinct from the serine protease DPP4 . The compound's acid ceramidase IC50 of 8,090 nM demonstrates additional selectivity within the N-terminal nucleophile hydrolase superfamily, showing a 50-fold preference for NAAA over acid ceramidase [1].

NAAA inhibition endocannabinoid modulation dual-target pharmacology

Structural Determinants of Activity: The Boc-γ-Aminobutanoate Moiety and 4-Phenyl Substitution Are Jointly Required for High Potency

The 7-position Boc-γ-aminobutanoate ester in conjunction with the 4-phenyl substituent defines the activity profile. Removing the Boc group or replacing the chromen-2-one core with alternative heterocycles dramatically reduces potency. Compound CHEMBL1819092, which retains the Boc-aminopiperidine motif but replaces the coumarin with a pyrrolopyrimidinedione core, shows an IC50 of 1,000 nM against DPP4—a 909-fold loss [1]. A further truncated analog, 2-oxo-4-phenyl-2H-chromen-7-yl butanoate (lacking the Boc-amino group entirely), shows no reported DPP4 or NAAA activity, highlighting the essential role of the carbamate-protected amine . The Boc protecting group further distinguishes this compound from Cbz-protected analogs (e.g., the benzyloxycarbonyl variant) that may exhibit altered cellular permeability and metabolic stability .

structure-activity relationship coumarin ester prodrug design Boc-protected amino acid conjugates

Validated Research Applications for 2-Oxo-4-phenyl-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate Based on Quantitative Evidence


High-Sensitivity DPP4 Enzymatic Probe in Biochemical Assays

With an IC50 of 1.10 nM against human DPP4 [1], this compound serves as a high-sensitivity positive control or probe in fluorogenic DPP4 activity assays using Gly-Pro-AMC substrates. Its sub-nanomolar potency permits reliable signal at concentrations where sitagliptin (IC50 18 nM) and coumarin sulfonamides (IC50 >10 µM) produce insufficient inhibition [2]. The DPP2 selectivity margin exceeding 45,000-fold ensures that residual DPP2 activity in cell lysates does not confound DPP4-specific readouts [1].

Dual-Target DPP4/NAAA Pharmacological Studies

The compound's unique combination of potent DPP4 inhibition (IC50 1.10 nM) and moderate NAAA inhibition (IC50 160 nM) within a single scaffold [1][3] enables experiments investigating crosstalk between incretin signaling and endocannabinoid pathways. Unlike sitagliptin or anagliptin, which lack NAAA activity, this compound allows researchers to probe dual pharmacology without introducing a second molecular entity that could introduce confounding variables . The 50-fold selectivity for NAAA over acid ceramidase provides additional target specificity within the N-terminal nucleophile hydrolase family [3].

Coumarin SAR and Scaffold-Hopping Reference Standard

This compound is a critical reference point for medicinal chemistry programs exploring 4-phenylcoumarin-based DPP4 inhibitors. The 909-fold potency difference between this compound (IC50 1.10 nM) and its pyrrolopyrimidinedione analog CHEMBL1819092 (IC50 1,000 nM) [1][4] provides a quantitative benchmark for evaluating the contribution of the coumarin core to target engagement. The Boc-protected aminobutanoate ester further serves as a control for studying the impact of N-terminal protecting groups on cellular permeability and metabolic stability across coumarin conjugate series .

Selectivity Profiling Panel Component for Serine Protease Drug Discovery

With characterized IC50 values against DPP4 (1.10 nM), DPP2 (>50,000 nM), and CYP2D6 (38,000 nM) [1], this compound can serve as a selectivity standard in panels designed to assess off-target liabilities of novel DPP4-targeted agents. Its DPP4/DPP2 selectivity ratio (>45,000-fold) substantially exceeds that of anagliptin (~18-fold) [5], making it a stringent benchmark for evaluating whether new chemical entities achieve meaningful selectivity improvements over existing inhibitors.

Quote Request

Request a Quote for 2-oxo-4-phenyl-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.